1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol
Overview
Description
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a phenoxybutyl group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol involves several steps. One common method includes the reaction of 4-phenoxybutylamine with o-phenylenediamine to form the benzimidazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the phenoxy group. This reaction often requires a base like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce an alcohol.
Scientific Research Applications
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Preliminary studies suggest that this compound may have potential as a pharmaceutical agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The phenoxybutyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]methanol: Similar structure but with a methanol group instead of ethanol. It may have different solubility and reactivity properties.
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propane: Contains a propane group, which affects its physical and chemical properties.
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]butane: The butane group provides different steric and electronic effects, influencing its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This compound is characterized by its unique structural features, which enhance its interaction with various biological targets. The following sections will detail its biological activity, including antimicrobial properties, cytotoxic effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound.
Benzimidazole compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The binding of these compounds to the minor groove of DNA can lead to strand breaks, ultimately inhibiting bacterial growth and replication.
Efficacy Against Bacterial Strains
This compound has shown significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |
Escherichia coli | 12.5 | Benzylpenicillin | 25 |
Pseudomonas aeruginosa | 25 | Ciprofloxacin | 50 |
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cell lines, including human normal WI38 cells and cancerous cell lines.
Cytotoxicity Assays
The compound exhibited a range of cytotoxic effects, measured by the LD50 value (the lethal dose for 50% of the population).
Cell Line | LD50 (µg/mL) |
---|---|
WI38 (normal human fibroblast) | >1000 |
HeLa (cervical cancer) | 250 |
MCF7 (breast cancer) | 300 |
Case Studies
Several case studies have investigated the biological activities of benzimidazole derivatives similar to this compound:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives showed enhanced antibacterial activity against multi-drug resistant strains, suggesting their potential use in treating infections where conventional antibiotics fail.
- Cytotoxicity in Cancer Research : Research indicated that certain benzimidazole derivatives selectively induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of this compound to target enzymes, supporting its role as a potential lead compound for drug development.
Properties
IUPAC Name |
1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)19-20-17-11-5-6-12-18(17)21(19)13-7-8-14-23-16-9-3-2-4-10-16/h2-6,9-12,15,22H,7-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXWSBXGQPHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321277 | |
Record name | 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
615279-95-3 | |
Record name | 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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